molecular formula C9H14N4O B1441824 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide CAS No. 959430-09-2

3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Cat. No.: B1441824
CAS No.: 959430-09-2
M. Wt: 194.23 g/mol
InChI Key: HFEWCJHLJIOTBV-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is a chemical compound with the CAS Number 959430-09-2 and a molecular formula of C9H14N4O . It belongs to the class of pyrazole-carboxamide derivatives, which are recognized in medicinal chemistry as versatile scaffolds with significant research potential due to their diverse biological profiles . Pyrazole cores are known to be present in molecules exhibiting a range of pharmacological activities, such as antifungal, antitumor, anti-inflammatory, and anticonvulsant properties . Specifically, pyrazole-carboxamide derivatives have been investigated for their role as inhibitors of enzymes like carbonic anhydrase (CA), which is a target in therapeutic areas including glaucoma, epilepsy, and obesity . This compound serves as a valuable building block for researchers in drug discovery and organic synthesis, enabling the development and exploration of novel bioactive molecules. The product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-amino-1-cyclopentylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-8-7(9(11)14)5-13(12-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,12)(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEWCJHLJIOTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide generally follows these key steps:

This approach is consistent with the preparation of related pyrazole derivatives, where condensation of hydrazines with carbonyl compounds in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common, often catalyzed by bases such as triethylamine to improve yield and selectivity.

Detailed Preparation Methods

Pyrazole Ring Construction

  • Condensation of Hydrazines with Carbonyl Compounds : The pyrazole core is formed by reacting hydrazine derivatives with α,β-unsaturated ketones or β-diketones. For example, the reaction between cyclopentanone derivatives and hydrazine hydrate can yield cyclopentyl-substituted pyrazolines, which upon oxidation give the pyrazole ring.

  • Catalysts and Conditions : Copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) have been reported as effective catalysts for cyclocondensation reactions leading to pyrazole derivatives with good yields (~82%).

Introduction of Amino Group at 3-Position

  • Amination at the 3-position is typically achieved by using hydrazines bearing amino substituents or by post-pyrazole ring functionalization, such as nucleophilic substitution or reductive amination strategies.

  • For example, chlorination of an intermediate pyrazole followed by treatment with ammonia solution can introduce the amino group at the desired position with high regioselectivity.

Carboxamide Formation at 4-Position

  • The carboxamide group is introduced by coupling pyrazole-4-carboxylic acid derivatives with amines under carbodiimide-mediated conditions (e.g., using EDC/HOBt) in anhydrous solvents like DMF or tetrahydrofuran (THF). This amidation step is often optimized by controlling temperature (around 35°C), reaction time (up to 48 hours), and inert atmosphere (N2 or Ar) to maximize yield and purity.

  • Purification is typically performed by column chromatography using ethyl acetate/hexane gradients to achieve high purity (>95%).

Representative Reaction Scheme (Conceptual)

Step Reaction Type Reagents/Conditions Outcome
1 Condensation Cyclopentanone + hydrazine hydrate, DMF, base Formation of cyclopentyl-pyrazoline intermediate
2 Oxidation Mild oxidizing agent (e.g., MnO2, air oxidation) Conversion to pyrazole ring
3 Chlorination POCl3, controlled temperature Chlorinated pyrazole intermediate
4 Amination NH3 solution, reflux Introduction of amino group at 3-position
5 Amidation Pyrazole-4-carboxylic acid + amine, EDC/HOBt, DMF Formation of carboxamide at 4-position

Reaction Conditions and Optimization

  • Solvents : DMF and DMSO are preferred due to their high polarity and ability to dissolve both organic and inorganic reagents.

  • Catalysts : Triethylamine or bases are employed to neutralize acid by-products and drive the reaction forward.

  • Temperature Control : Reactions are typically conducted between room temperature and 120°C depending on the step, with careful monitoring to avoid side reactions.

  • Purification : Column chromatography and recrystallization are standard techniques to isolate the final product with high purity.

Analytical Characterization

Summary Table of Key Preparation Parameters

Parameter Typical Condition/Value Notes
Solvent DMF, DMSO High polarity solvents preferred
Catalyst/Base Triethylamine, copper triflate Enhances yield and selectivity
Temperature 25–120°C Step-dependent; controlled to avoid side reactions
Reaction Time 4–48 hours Longer times for amidation steps
Purification Method Column chromatography (ethyl acetate/hexane) Ensures >95% purity
Yield 60–90% Depends on step and substrate purity

Research Findings and Notes

  • The synthetic routes for pyrazole derivatives, including this compound, are well-established and versatile, allowing for structural modifications to optimize biological activity.

  • The use of in situ generated carbonyl derivatives and regioselective condensation reactions improves the efficiency and selectivity of pyrazole synthesis.

  • Optimization of reaction parameters such as solvent, temperature, and catalyst loading is critical to maximize yield and minimize by-products.

  • The methodologies described avoid harsh conditions, making them suitable for sensitive functional groups and scalable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases or other enzymes involved in disease pathways. The compound’s structure allows it to bind to the active sites of these targets, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide with analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (1-/3-/4-positions) Key Properties
This compound Not available C₉H₁₄N₄O 194.23 Cyclopentyl/-NH₂/-CONH₂ High lipophilicity; hydrogen bonding via -CONH₂
3-Amino-1-methyl-1H-pyrazole-4-carboxamide 400877-05-6 C₅H₈N₄O 154.16 Methyl/-NH₂/-CONH₂ Lower steric hindrance; moderate solubility
3-Amino-1H-pyrazole-4-carbonitrile 122799-98-8 C₄H₄N₄ 120.11 H/-NH₂/-CN Polar due to -CN; reduced H-bonding
3-Amino-1-cyclopentyl-N-ethyl-N-methyl-1H-pyrazole-4-carboxamide 2171317-00-1 C₁₂H₂₀N₄O 236.31 Cyclopentyl/-NH₂/-CON(Me)Et Increased steric bulk; predicted pKa 3.88
Key Observations:
  • Cyclopentyl vs. Methyl Substituents: The cyclopentyl group in the target compound increases molecular weight and lipophilicity compared to the methyl analog (194.23 vs.
  • Carboxamide vs. Carbonitrile : The carboxamide group (-CONH₂) enables hydrogen bonding, critical for target binding in drug design, whereas the carbonitrile (-CN) in CAS 122799-98-8 introduces polarity but limits interaction versatility .
  • N-Substituted Carboxamides : The N-ethyl-N-methyl derivative (CAS 2171317-00-1) exhibits a higher molecular weight (236.31 g/mol) and altered electronic properties, with a predicted pKa of 3.88, suggesting enhanced solubility in acidic environments .

Research Findings and Implications

Pharmacological Potential

  • The cyclopentyl substituent’s bulk may improve target selectivity by fitting into hydrophobic binding pockets, a hypothesis supported by studies on similar agrochemicals like pyrazosulfuron .

Biological Activity

3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Target Interactions
this compound interacts with various biological targets, particularly kinases. Similar compounds have demonstrated the ability to inhibit key kinases such as p38 MAPK and cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle and proliferation .

Biochemical Pathways
The compound modulates several biochemical pathways, including those involved in inflammation and cell growth. It has been observed to influence the MAPK/ERK signaling pathway, which is essential for cell division and differentiation. Additionally, it can alter gene expression related to apoptosis and metabolic processes .

Cellular Effects

Cell Growth Inhibition
Research indicates that this compound exhibits significant anti-proliferative effects on various cancer cell lines. For instance, in laboratory studies, it has been shown to induce apoptosis in specific cell lines, leading to reduced cell viability .

Dosage Dependency
The effects of this compound are dose-dependent; lower concentrations may selectively modulate biochemical pathways without causing significant toxicity, while higher doses can lead to pronounced cytotoxic effects .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely capable of permeating the blood-brain barrier. This property enhances its potential as a therapeutic agent for central nervous system disorders.

Research Applications

This compound has been investigated for various scientific applications:

  • Medicinal Chemistry : It serves as a scaffold for developing kinase inhibitors due to its structural properties that favor interactions with biological macromolecules.
  • Therapeutic Potential : The compound has been explored for anti-inflammatory and anticancer activities, showing promise in preclinical models .
  • Biological Studies : Its ability to inhibit specific enzymes makes it a valuable tool for studying cellular processes and signaling pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityMechanism of ActionReferences
This compoundAnti-proliferative, anti-inflammatoryKinase inhibition
4-Amino-1H-pyrazoleAnti-cancerCDK inhibition
Pyrazoline derivativesCytotoxicity against cancer cellsEGFR inhibition

Case Studies

Several studies have documented the efficacy of this compound:

  • In vitro Studies : One study assessed the compound's effects on breast cancer cell lines, demonstrating a significant reduction in cell viability with an IC50 value in the low micromolar range .
  • Animal Models : In vivo experiments have shown that administration of this compound can lead to tumor regression in xenograft models, highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation or nucleophilic substitution to introduce the cyclopentyl group. Key steps include:

  • Cyclocondensation: Reacting β-ketoesters with hydrazine derivatives, followed by cyclopentyl group substitution. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or ethanol) to enhance cyclization efficiency .
  • Substituent Introduction: Use coupling agents like EDCI/HOBt for amide bond formation between pyrazole intermediates and cyclopentylamine .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Conditions
Cyclocondensation65–75>95100°C, DMF, 12 h
Nucleophilic Substitution50–60>90RT, THF, 24 h

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify cyclopentyl protons (δ 1.5–2.5 ppm) and pyrazole NH₂ (δ 5.5–6.0 ppm). Use DMSO-d₆ to resolve hydrogen bonding interactions .
    • ¹³C NMR: Confirm carbonyl (C=O, δ 165–170 ppm) and pyrazole ring carbons (δ 140–150 ppm) .
  • IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight (calc. for C₉H₁₃N₄O: 193.1089) with <2 ppm error .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/DataFunctional Group Confirmation
¹H NMRδ 1.8–2.1 (m, cyclopentyl), δ 6.2 (s, NH₂)Cyclopentyl, amino group
IR1650 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H)Amide bond

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be integrated with experimental data to predict electronic properties and reactivity?

Methodological Answer:

  • Computational Workflow:
    • Optimize geometry using B3LYP/6-31G(d) basis set.
    • Calculate HOMO-LUMO gaps to assess electron donor/acceptor behavior .
    • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Validation: Compare computed IR/NMR spectra with experimental data to refine theoretical models .

Application Example:
DFT studies on pyrazole analogs revealed that electron-withdrawing groups on the cyclopentyl ring lower HOMO energy, enhancing stability against oxidation .

Q. How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Structural Variability Analysis: Compare positional isomerism (e.g., 3-methyl vs. 4-methyl substituents) and their impact on target binding .
  • Assay Standardization:
    • Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd).
    • Validate cellular assays with positive/negative controls (e.g., kinase inhibitors for kinase-targeted studies) .
  • Data Reconciliation: Perform meta-analyses to identify outliers caused by solvent effects (DMSO vs. aqueous buffers) or impurity interference .

Q. What strategies exist for modifying the pyrazole core to enhance target selectivity and reduce off-target effects?

Methodological Answer:

  • Substituent Engineering:
    • Introduce electron-donating groups (e.g., -OCH₃) to improve solubility and hydrogen bonding .
    • Replace cyclopentyl with bulkier groups (e.g., adamantyl) to sterically block non-specific interactions .
  • SAR Studies: Synthesize analogs with systematic substitutions and test against related targets (e.g., kinases vs. GPCRs) .

Q. Table 3: Selectivity Modulation via Structural Modifications

ModificationTarget Selectivity (IC₅₀)Off-Target Reduction (%)
Cyclopentyl → AdamantylKinase A: 0.2 µM75% (vs. GPCR B)
-OCH₃ at C4Kinase C: 0.5 µM60% (vs. Kinase D)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
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3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.